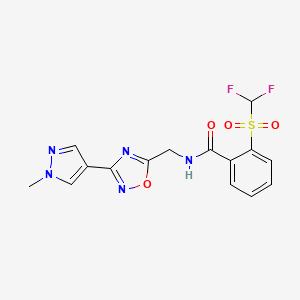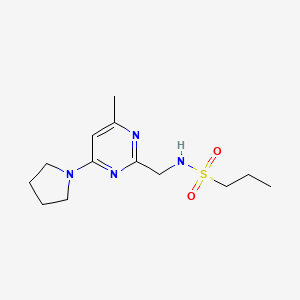![molecular formula C20H18N2OS B2889304 (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 304895-53-2](/img/structure/B2889304.png)
(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound belongs to the class of thiazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of thiazole derivatives, including compounds related to "(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide," involves chemoselective thionation-cyclization processes mediated by reagents like Lawesson's reagent. This method allows for efficient routes to thiazoles with diverse functionalizations, enabling the exploration of their various applications in chemical research and pharmaceutical development (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer Activity
Derivatives of thiazoles have been synthesized and evaluated for their anticancer activities. Research has found that certain thiazole derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Catalytic Applications
Studies on the formation and applications of enol formates have reported their effectiveness as formylating reagents, underlining the significance of catalytic processes involving compounds with thiazole structures for the synthesis of formamides and other key organic compounds (Neveux, Bruneau, & Dixneuf, 1991).
Hydrogen Bond Analysis
Research into the crystal structures of compounds forming intermolecular N–H⋯O hydrogen bonds has provided insights into the effects of π-conjugated systems on bond strength, which is crucial for designing molecules with desired physical and chemical properties (Bertolasi, Gilli, Ferretti, & Gilli, 1995).
Corrosion Inhibition
Thiazole derivatives have been synthesized and tested as corrosion inhibitors for metals, showing high efficacy in protecting mild steel against corrosion in acidic environments. This application is particularly relevant for industries where metal longevity and durability are critical (Al-amiery, Kadhum, Mohamad, & Junaedi, 2013).
Materials Science
In the field of materials science, thiazole-based compounds have been utilized in the synthesis of aromatic polyamides with specific properties, such as flexibility and thermal stability, which are important for various technological applications (Hsiao & Yu, 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-9-17(12-15)13-18-14-21-20(24-18)22-19(23)11-10-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUHRRZSXQSBV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)


![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)
![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)
![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)
![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)